1-(dimethylamino)-1H-indole-2,3-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

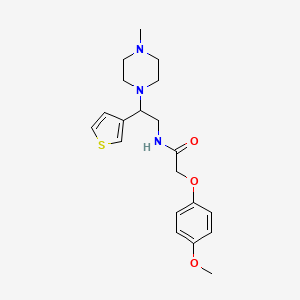

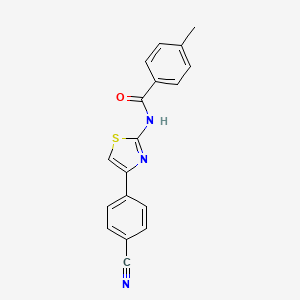

1-(Dimethylamino)-1H-indole-2,3-dione (1-DMAID) is a novel synthetic compound that has been widely used in various scientific research applications due to its unique properties. It is a heterocyclic compound that contains an indole ring, a dimethylamino group and a dione group. 1-DMAID is a colorless, odorless and crystalline solid that is soluble in polar solvents such as water, alcohol and ether. It is a versatile compound that has been used in a variety of scientific research applications, including the study of biochemical and physiological processes, drug delivery, and drug synthesis.

Scientific Research Applications

Synthetic Versatility and Biological Activities

1-(dimethylamino)-1H-indole-2,3-dione, as a derivative of isatin (1H-indole-2,3-dione), serves as a synthetically versatile substrate for the creation of a wide array of heterocyclic compounds, including indoles and quinolines. It has found applications in organic synthesis, contributing to the development of drugs through its transformation into various heterocyclic frameworks. Moreover, isatins have been detected in mammalian tissues, implicating their potential roles as biochemical process modulators. The exploration of isatin's biological and pharmacological properties highlights its significance in drug synthesis and the study of its function within biological systems (Garden & Pinto, 2001).

Interaction with Biochemical Systems

Research on indolo[2,3-b]quinoxaline derivatives, which share structural similarities with 1-(dimethylamino)-1H-indole-2,3-dione, has demonstrated their ability to intercalate with DNA duplexes, showcasing a mechanism of action that could be exploited in the design of antiviral and anticancer agents. Such studies indicate the potential of 1-(dimethylamino)-1H-indole-2,3-dione derivatives in interacting with biological macromolecules and influencing biochemical pathways (Patel, Bergman, & Gräslund, 1991).

Antimicrobial Applications

Derivatives of 1H-indole-2,3-dione have been synthesized and tested for antimicrobial properties, demonstrating moderate inhibitory activity against fungi and bacteria. This suggests the potential of 1-(dimethylamino)-1H-indole-2,3-dione derivatives in contributing to the development of new antimicrobial agents. Such research underscores the compound's relevance in addressing microbial resistance and the need for novel antimicrobial strategies (Ramadan, Rasheed, & Ashry, 2019).

Corrosion Inhibition

Investigations into the structure and applications of indole-2,3-dione derivatives have also identified their effectiveness as corrosion inhibitors, an application that bridges the gap between organic chemistry and materials science. The inclusion of functional groups capable of forming chelates with metal surfaces suggests the utility of 1-(dimethylamino)-1H-indole-2,3-dione derivatives in protecting metals from corrosion, thus extending their lifespan and utility in various industrial applications (Miao, 2014).

properties

IUPAC Name |

1-(dimethylamino)indole-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-11(2)12-8-6-4-3-5-7(8)9(13)10(12)14/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWIPTYIHWFELNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)N1C2=CC=CC=C2C(=O)C1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(dimethylamino)-1H-indole-2,3-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(Furan-2-ylmethyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2666111.png)

![2-[[1-(phenylmethyl)-3-indolyl]thio]-N-(2-thiazolyl)acetamide](/img/structure/B2666116.png)

![N-(3,4-dichlorophenyl)-3-{[(4-nitrobenzyl)oxy]imino}propanamide](/img/structure/B2666120.png)

![2,3,5,6-tetramethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2666122.png)

![5-Oxaspiro[3.5]nonane-8-carbonitrile](/img/structure/B2666123.png)

![cis-Oxalic acid bis(tert-butyl-3,8-diazabicyclo[4.2.0]octane-8-carboxylate)](/img/no-structure.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-fluorobenzamide](/img/structure/B2666129.png)